Artesunate-d4 is a deuterium-labeled derivative of artesunate, which is a semisynthetic compound derived from artemisinin, the active ingredient extracted from the plant Artemisia annua. This compound is primarily recognized for its potent antimalarial properties and is utilized in the treatment of severe malaria. The incorporation of deuterium enhances its utility in analytical chemistry, particularly for tracing and quantification purposes in various biochemical studies.
Artesunate-d4 originates from dihydroartemisinin, which is synthesized from artemisinin through reduction processes. The deuterium labeling is introduced during the synthesis to replace specific hydrogen atoms, making it valuable for research applications that require precise tracking of metabolic pathways.
Artesunate-d4 falls under the category of antimalarial agents and is classified as a derivative of artemisinin. Its unique labeling allows it to be categorized as a stable isotopic compound, which is significant in pharmacokinetic studies and metabolic research.
The synthesis of Artesunate-d4 involves several key steps:
The synthetic route requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Industrial production follows similar synthetic pathways but emphasizes stringent quality control measures to maintain consistency in the final product.
The molecular formula for Artesunate-d4 is C19H24D4O7, where the "D" indicates the presence of deuterium atoms. The structure features an endoperoxide bridge, characteristic of artemisinin derivatives, which is crucial for its biological activity.
The molecular weight of Artesunate-d4 is approximately 368.46 g/mol. Its structural integrity and isotopic labeling are essential for its application in pharmacokinetic studies, allowing researchers to trace its metabolism and interaction with biological systems effectively.
Artesunate-d4 can participate in various chemical reactions:
Reagents commonly employed include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically optimized for temperature and pH to achieve desired transformations efficiently.
The reactions involving Artesunate-d4 lead to various derivatives that are often explored in further research aimed at developing new therapeutic agents.
Artesunate-d4 primarily exerts its effects by being metabolized into its active form, dihydroartemisinin (DHA). The endoperoxide bridge in DHA interacts with heme groups within Plasmodium parasites, leading to the generation of free radicals that inhibit protein and nucleic acid synthesis during all erythrocytic stages of malaria.
Research indicates that Artesunate-d4 targets several proteins including CASP3 (caspase 3), EGFR (epidermal growth factor receptor), MAPK1 (mitogen-activated protein kinase 1), and STAT3 (signal transducer and activator of transcription 3). This compound has been shown to induce apoptosis and disrupt cell cycle progression through G1-S arrest, demonstrating its multifaceted mechanism against cancer cells as well .
Artesunate-d4 is typically presented as a white to off-white powder. Its solubility varies depending on the solvent used, with good solubility reported in organic solvents like dimethyl sulfoxide.
Relevant analyses include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification in biological matrices .
Artesunate-d4 has diverse scientific applications:
Artesunate-d4 (CAS No. 1316753-15-7) is a deuterium-labeled isotopologue of the antimalarial drug Artesunate. Its molecular formula is C₁₉H₂₄D₄O₈, with a molecular weight of 388.45 g/mol. The deuterium atoms replace four hydrogen atoms at the 2,2,3,3 positions of the succinate moiety of Artesunate, as reflected in its systematic IUPAC name: 2,2,3,3-tetradeuterio-4-oxo-4-[[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl]oxy]butanoic acid [3] [5] [10]. This modification preserves the core endoperoxide bridge essential for Artesunate’s antimalarial activity while creating a distinct mass signature for analytical detection. The compound’s structural integrity is validated through comprehensive characterization data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), complying with regulatory guidelines for pharmaceutical reference standards [3] [9].
Table 1: Molecular Properties of Artesunate-d4
Property | Specification |
---|---|
CAS Number | 1316753-15-7 |
Molecular Formula | C₁₉H₂₄D₄O₈ |
Molecular Weight | 388.45 g/mol |
Isotopic Enrichment | ≥97% deuterium (≥98% in some commercial lots) [4] [9] |
Storage Conditions | Room temperature (continental US); controlled ambient conditions elsewhere [2] |
Deuterium-labeled compounds like Artesunate-d4 serve as indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. Deuterium (²H) incorporation alters the mass of the molecule without significantly changing its chemical behavior, polarity, or biological activity compared to the protiated form. This property is leveraged in:
Stable isotope-labeled internal standards (SIL-IS) like Artesunate-d4 are critical for reliable quantification of drugs in complex biological matrices. Their key advantages include:
Artesunate-d4 is explicitly designed for use as an internal standard in GC-MS or LC-MS assays for Artesunate quantification. Its near-identical physicochemical properties ensure co-elution with the native drug, while the 4 Da mass difference allows unambiguous differentiation in mass detectors [4] [5] [8]. This is crucial for therapeutic drug monitoring (TDM) and bioequivalence studies of Artesunate-based antimalarial combinations, where rapid metabolism to dihydroartemisinin (DHA) demands highly sensitive and specific assays [8].
Table 2: Comparative Analysis of Internal Standards for Artesunate Quantitation
Internal Standard | Advantages | Limitations | Primary Applications |
---|---|---|---|
Artesunate-d4 | Structurally identical; co-elutes perfectly; compensates matrix effects | Higher synthesis cost; requires isotopic purity verification | Gold standard for LC-MS/MS in clinical PK studies [8] [10] |
Dihydroartemisinin-¹³C,d4 | Suitable for quantifying DHA (active metabolite) | Does not track Artesunate-specific pre-analytical degradation | Metabolite-focused assays [8] |
Non-isotopic analogs | Lower cost | Poor compensation of matrix effects; variable extraction recovery | Limited to non-regulated analyses |
While synthetic details are proprietary, Artesunate-d4 is typically synthesized via esterification of dihydroartemisinin with deuterated succinic anhydride (HOOC-CD₂-CD₂-COOH). Rigorous quality control ensures:
Table 3: Regulatory and Supply Specifications of Artesunate-d4
Parameter | Specification |
---|---|
Purity Documentation | Certificate of Analysis (CoA) includes HPLC purity, isotopic enrichment, residual solvents [3] [4] |
Regulatory Status | For research use only; not approved for human therapeutic use [5] [6] |
Global Availability | Supplied worldwide (India, USA, EU, Japan) with controlled substance restrictions in some territories [2] [3] |
Primary Suppliers | MedChemExpress, SynZeal, Clearsynth, Bertin Bioreagent [2] [3] [5] |
Beyond antimalarial research, Artesunate-d4 enables pharmacological studies in emerging therapeutic areas:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9